

2-Chloro-7-methoxyquinazoline CAS number and IUPAC name

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Compound of Interest

Compound Name: 2-Chloro-7-methoxyquinazoline

Cat. No.: B1487749

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An In-Depth Technical Guide to **2-Chloro-7-methoxyquinazoline**: A Keystone Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist Introduction: The Strategic Importance of the Quinazoline Scaffold

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. Its rigid, bicyclic nature provides a well-defined orientation for appended functional groups, making it an ideal foundation for the rational design of potent and selective therapeutic agents. Within this esteemed class of heterocycles, **2-Chloro-7-methoxyquinazoline** has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom at the 2-position and a methoxy group at the 7-position offers a precise handle for synthetic elaboration, enabling its incorporation into complex molecules targeting critical disease pathways.

This guide provides an in-depth technical overview of **2-Chloro-7-methoxyquinazoline**, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and the rigorous methods required for its characterization, providing a comprehensive resource for its effective utilization in research and development.

Part 1: Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of chemical research. **2-Chloro-7-methoxyquinazoline** is registered under CAS Number 953039-15-1.[\[1\]](#) Its formal IUPAC name is **2-chloro-7-methoxyquinazoline**.[\[1\]](#)

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The methoxy group, for instance, can influence solubility and metabolic stability, while the chloro group is the primary site for synthetic modification.[\[2\]](#) A summary of its key properties is presented below.

Property	Value	Source
CAS Number	953039-15-1	[1]
IUPAC Name	2-chloro-7-methoxyquinazoline	[1]
Molecular Formula	C ₉ H ₇ ClN ₂ O	Chemically Derived
Molecular Weight	194.62 g/mol	Chemically Derived
Appearance	White to off-white solid	[1]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[1]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of **2-Chloro-7-methoxyquinazoline** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the construction of the quinazolinone core followed by chlorination. While a direct synthesis for this specific isomer is not detailed in the provided results, a scientifically plausible route can be constructed based on established quinazoline chemistry.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Proposed Synthetic Pathway

A common and effective approach begins with appropriately substituted anthranilic acid derivatives. In this case, 2-amino-4-methoxybenzoic acid serves as an ideal starting material.

Step-by-Step Experimental Protocol:

- Step 1: Cyclization to form the Quinazolinone Core.
 - Procedure: 2-amino-4-methoxybenzoic acid is reacted with formamide at elevated temperatures (typically 150-180°C).
 - Causality: Formamide serves as the source for the additional carbon and nitrogen atoms needed to close the pyrimidine ring. The high temperature drives the condensation and subsequent cyclization reaction, eliminating water to form 7-methoxyquinazolin-4(3H)-one. This is a well-established method for constructing the foundational quinazolinone system.
- Step 2: Chlorination of the Quinazolinone.
 - Procedure: The resulting 7-methoxyquinazolin-4(3H)-one is refluxed with a chlorinating agent, such as phosphorus oxychloride (POCl_3), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline.
 - Causality: Phosphorus oxychloride is a powerful reagent used to convert the hydroxyl group of the quinazolinone tautomer into a chloro group, thereby forming the desired 2,4-dichloro-7-methoxyquinazoline intermediate. The tertiary amine acts as a catalyst and acid scavenger.
- Step 3: Selective Reduction (Dechlorination).
 - Procedure: The 2,4-dichloro intermediate is then subjected to a selective reduction to remove the chlorine atom at the 4-position. This can be achieved through catalytic hydrogenation (e.g., using H_2 gas with a Palladium on carbon catalyst) or by using a reducing agent like zinc dust in acetic acid.
 - Causality: The chlorine atom at the 4-position is generally more reactive and susceptible to nucleophilic substitution or reduction than the one at the 2-position.^[6] This differential reactivity is a cornerstone of quinazoline chemistry, allowing for selective functionalization and the targeted synthesis of the 2-chloro isomer.
- Step 4: Work-up and Purification.

- Procedure: Following the reaction, the mixture is cooled and carefully poured into ice-water to precipitate the crude product. The solid is then filtered, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.
- Causality: The precipitation step quenches the reaction and separates the organic product from inorganic byproducts. Purification is critical to remove any unreacted starting materials or side-products, ensuring the high purity required for subsequent applications in drug synthesis.

Synthesis Workflow Diagram



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Caption: Synthetic pathway for **2-Chloro-7-methoxyquinazoline**.

Part 3: Application in Drug Discovery - A Gateway to Kinase Inhibition

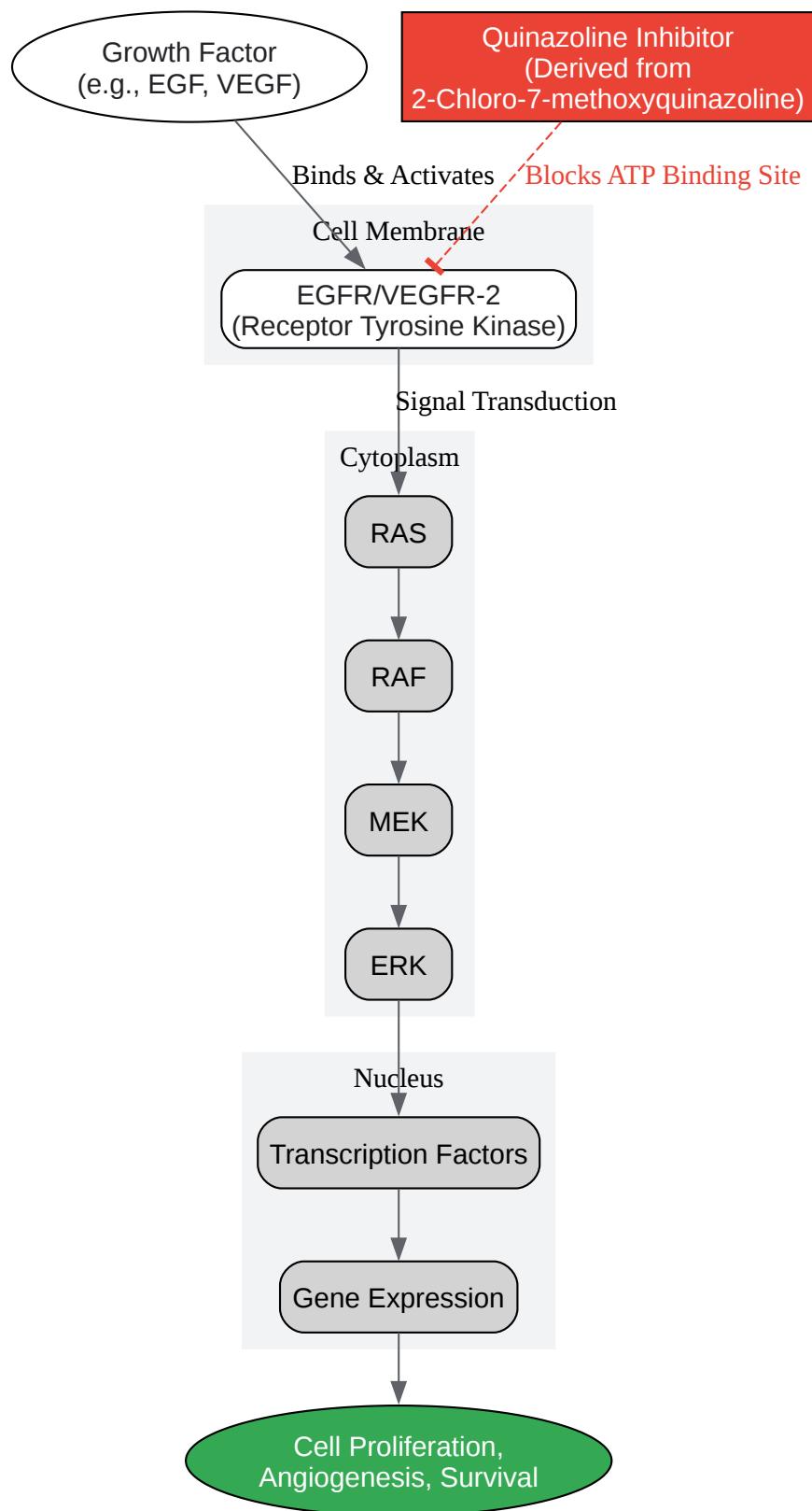
The true value of **2-Chloro-7-methoxyquinazoline** lies in its role as a strategic intermediate for creating potent kinase inhibitors. The chloro group at the 2-position is an excellent leaving group, readily displaced by nucleophiles such as amines. This reactivity is heavily exploited in the synthesis of targeted cancer therapeutics.

Mechanism of Action: Targeting Tyrosine Kinases

Many cancers are driven by the aberrant activity of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[7] These enzymes play crucial roles in cell signaling pathways that control cell growth, proliferation, and angiogenesis. Quinazoline-based molecules have been successfully developed to inhibit these kinases by competing with ATP at the enzyme's active site.

The synthesis of such inhibitors often involves a nucleophilic aromatic substitution reaction where the 2-chloro group of the quinazoline core is displaced by the amino group of a carefully selected aniline derivative.^{[6][7]} The 7-methoxy group, meanwhile, can form key hydrogen bonds or occupy hydrophobic pockets within the kinase domain, enhancing binding affinity and selectivity.

Signaling Pathway Context



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Caption: Role of quinazoline inhibitors in blocking oncogenic signaling.

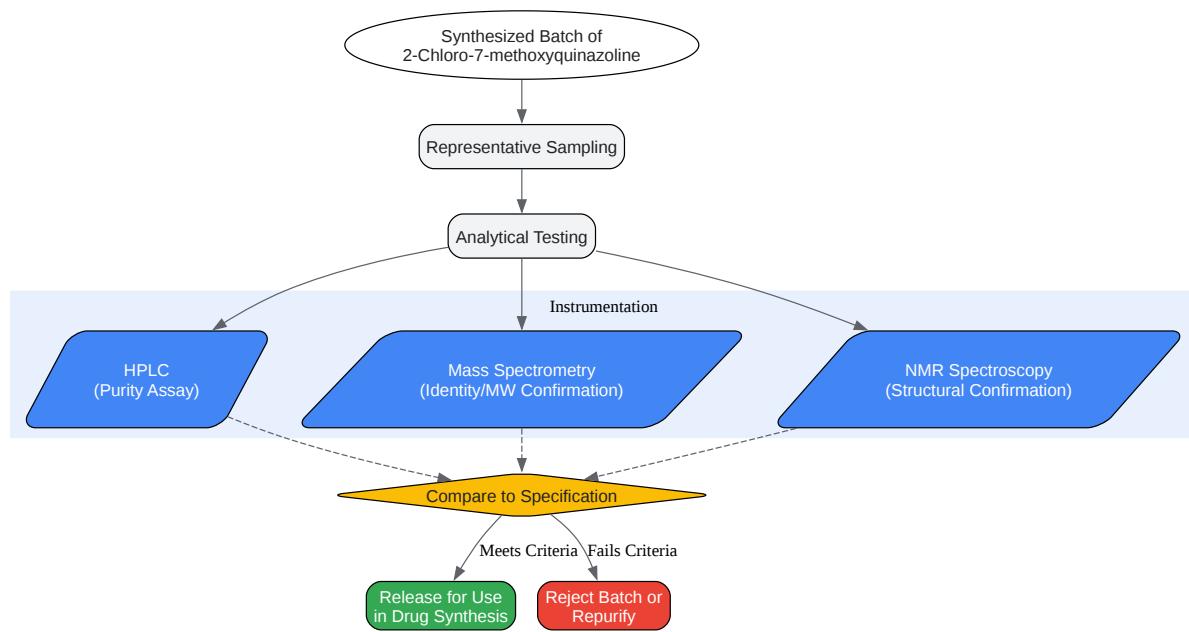
Part 4: Analytical Quality Control - Ensuring Purity and Identity

For any intermediate used in pharmaceutical synthesis, rigorous quality control is non-negotiable. A multi-pronged analytical approach is required to confirm the identity and purity of **2-Chloro-7-methoxyquinazoline**.

Key Analytical Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and chemical environment of protons. The spectrum should show distinct signals for the aromatic protons and the methoxy group protons, with characteristic chemical shifts and coupling patterns confirming the substitution pattern.
 - ^{13}C NMR: Used to identify all unique carbon atoms in the molecule, confirming the presence of the quinazoline core and the methoxy group.
- Mass Spectrometry (MS):
 - Purpose: Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the molecular formula. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
- High-Performance Liquid Chromatography (HPLC):
 - Purpose: The primary method for determining the purity of the compound. An HPLC method, typically using a C18 reverse-phase column with a UV detector, is developed to separate the target compound from any impurities or starting materials. Purity is reported as a percentage based on the area of the product peak relative to the total peak area.

Quality Control Workflow



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Caption: Standardized quality control workflow for intermediates.

Conclusion

2-Chloro-7-methoxyquinazoline is more than just a chemical compound; it is a testament to the power of rational design in medicinal chemistry. Its carefully arranged functional groups

provide a versatile platform for the synthesis of highly targeted therapeutics, particularly in the field of oncology. Understanding its synthesis, reactivity, and the rigorous analytical methods required for its characterization is essential for any scientist seeking to leverage the power of the quinazoline scaffold. This guide has provided a comprehensive framework for that understanding, grounding theoretical knowledge in practical application and causality.

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